6-(4-Chlorophenyl)pyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMMCAWKASJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380564 | |
| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-09-4 | |
| Record name | 6-(4-Chlorophenyl)-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Biological Activities and Pharmacological Potential of 6 4 Chlorophenyl Pyrimidine 2,4 Diamine
Antineoplastic and Anticancer Potentials
Derivatives of 2,4-diaminopyrimidine (B92962) are recognized for their potential as anticancer agents. acs.orgrsc.org These compounds have shown the ability to inhibit the growth of various tumor cells. nih.govebi.ac.uk
Inhibition of Malignant Cell Proliferation in in vitro Models
Studies have shown that pyrimidine-2,4-diamine analogues can significantly inhibit the proliferation of cancer cells. nih.gov For example, a derivative of this compound, known as Y18, demonstrated a notable inhibitory effect on the proliferation of colorectal cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells. nih.gov The antiproliferative effects of these compounds are often attributed to their ability to interfere with the cell cycle and induce programmed cell death.
Another related compound, 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP), has been shown to inhibit the growth of Walker carcinoma 256 in rats. nih.gov Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives have proven to be more potent than the reference compound PP2 in inhibiting the proliferation of A431 and 8701-BC cell lines. nih.gov
Antiproliferative Activity of a Pyrimidine-2,4-diamine Analogue (Y18)
| Cell Line | Cancer Type | Notable Effects |
|---|---|---|
| HCT116 | Colorectal Cancer | Significant inhibition of cell proliferation. nih.gov |
Mechanisms of Apoptosis Induction (e.g., Caspase-Dependent Pathways)
The anticancer activity of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine derivatives is closely linked to their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is often mediated through caspase-dependent pathways. For instance, the folic acid antagonist Pyrimethamine, which shares the 2,4-diamino-5-p-chlorophenyl structural motif, induces apoptosis in activated lymphocytes by activating the caspase-8 and caspase-10-dependent cascade. nih.gov This activation leads to subsequent mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.gov
Further research on related pyrazolo[3,4-d]pyrimidine derivatives has shown that these compounds act as pro-apoptotic agents by inhibiting the anti-apoptotic gene BCL2. nih.gov The induction of apoptosis by these compounds is a critical mechanism underlying their potential as anticancer agents. nih.gov
Cell Cycle Progression Modulation (e.g., G2/M Arrest)
In addition to inducing apoptosis, this compound and its analogues can exert their anticancer effects by modulating the cell cycle. Specifically, these compounds have been observed to cause cell cycle arrest at the G2/M checkpoint. This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
Flow cytometry analysis has indicated that treatment with pyrimidine-2,4-diamine analogues leads to an accumulation of cells in the G2/M phase. medsci.org This G2/M arrest is a significant contributor to the antiproliferative properties of these compounds. nih.govmedsci.org For example, a natural product known as CKBM was found to induce a G2/M cell cycle arrest in AGS gastric cancer cells. medsci.org Similarly, genistein (B1671435) has been shown to induce G2/M phase arrest in human bladder cancer T24 cells. nih.gov
Differential Selectivity against Cancerous vs. Normal Cells
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Some pyrimidine (B1678525) derivatives have shown promising differential selectivity. For instance, certain novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxic activity against MCF-7 and HeLa cancer cells, with significantly lower cytotoxicity towards the normal human hepatocyte cell line (LO2). rsc.org This suggests a degree of selectivity for cancer cells.
The concept of exploiting the inherent differences between cancerous and normal cells, such as deficiencies in cell cycle checkpoints in cancer cells, is a key strategy in developing targeted cancer therapies. nih.gov For example, inducing a G1 or G2 arrest in normal cells can protect them from the effects of chemotherapy drugs that target cells in the S or M phase, while cancer cells with defective checkpoints remain vulnerable. nih.gov
Enzyme Modulatory Activities
The pharmacological effects of this compound and its related compounds are also attributed to their ability to modulate the activity of various enzymes, particularly kinases.
Kinase Inhibitory Profiles (e.g., Tyrosine Kinase, Syk Kinase)
Compounds with a pyrimidine-2,4-diamine backbone are recognized as a promising class of small molecule therapeutics that target spleen tyrosine kinase (Syk). Syk is a non-receptor protein tyrosine kinase that plays a critical role in immune receptor signaling and is implicated in various hematologic cancers and inflammatory diseases. medchemexpress.com
Derivatives of 2,4-diaminopyrimidine have been designed and synthesized as inhibitors of Syk family kinases. nih.gov For example, fostamatinib (B613848) (R788), an oral Syk inhibitor, is metabolized to its active form R406, which potently inhibits Syk kinase activity. medchemexpress.com Similarly, entospletinib (B612047) (GS-9973) is another selective Syk inhibitor with high potency. medchemexpress.com The inhibitory activity of these compounds against Syk and other kinases, such as Janus kinases (JAK), makes them attractive candidates for the treatment of various cancers and autoimmune disorders.
Inhibitory Activity of Selected Syk Inhibitors with a Pyrimidine-Diamine Backbone
| Compound | Target Kinase(s) | IC50 / Ki |
|---|---|---|
| R406 | Syk, Flt3, Lyn, Lck | IC50 = 41 nM (Syk), Ki = 30 nM (Syk) medchemexpress.com |
| Entospletinib (GS-9973) | Syk | IC50 = 7.7 nM medchemexpress.com |
Dihydrofolate Reductase (DHFR) Inhibition as a Class Characteristic
The 2,4-diaminopyrimidine core is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. wikipedia.orgresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, pyrimidines, and several amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a valuable target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com
Compounds featuring the 2,4-diaminopyrimidine scaffold, such as methotrexate, trimethoprim, and pyrimethamine, are potent DHFR inhibitors with established clinical use. wikipedia.orgresearchgate.net The structural similarity of this compound to these known inhibitors suggests its potential to interact with the active site of DHFR. The 2,4-diamino groups are critical for binding to the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate.
Research on related 2,4-diaminopyrimidine derivatives has demonstrated that substitutions at the 5 and 6 positions of the pyrimidine ring significantly influence their inhibitory potency and selectivity for DHFR from different species (e.g., bacterial vs. human). nih.govnih.gov For instance, studies on 6-alkyl-2,4-diaminopyrimidine-based inhibitors have shown activity against bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.govnih.gov While the specific inhibitory activity of this compound against DHFR is not extensively detailed in the provided information, its chemical structure strongly implies a high likelihood of this biological activity.
Table 1: Examples of 2,4-Diaminopyrimidine-Based DHFR Inhibitors
| Compound | Therapeutic Use |
|---|---|
| Methotrexate | Anticancer |
| Trimethoprim | Antibacterial |
| Pyrimethamine | Antiprotozoal |
Modulation of Lysosomal Enzyme Activity (e.g., β-N-acetylhexosaminidase by Analogs)
While direct studies on the effect of this compound on lysosomal enzyme activity are not specified, research on analogous pyrimidine structures indicates a potential for such interactions. For example, certain pyrimidine derivatives have been investigated for their ability to modulate the activity of enzymes like γ-secretase, which is relevant in the context of Alzheimer's disease. nih.gov
Furthermore, the broader class of pyrimidine analogues has been explored for a wide range of biological activities, including the inhibition of various enzymes. nih.gov The structural features of these compounds allow them to interact with diverse biological targets. Although specific data on the modulation of β-N-acetylhexosaminidase by analogs of this compound is not available in the provided search results, the general principle of pyrimidine derivatives interacting with enzymes remains a key area of pharmacological research.
Other Biologically Relevant Activities (e.g., Herbicidal Candidacy)
Beyond its potential as a DHFR inhibitor, the pyrimidine scaffold is associated with a broad spectrum of other biological activities, including herbicidal effects. nih.gov Pyrimidine derivatives are known to act as herbicides by targeting essential plant processes. nih.govresearchgate.net For instance, some pyrimidine-based compounds inhibit acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), enzymes crucial for amino acid and lipid biosynthesis in plants, respectively. researchgate.net
The compound fenclorim (4,6-dichloro-2-phenylpyrimidine), a structurally related pyrimidine, is a commercial herbicide safener that also exhibits fungicidal activity. nih.govmdpi.com Research on analogs of fenclorim has aimed to develop new fungicides and herbicide safeners. nih.govmdpi.com Additionally, other pyrimidine derivatives have been synthesized and tested for their herbicidal activity against various plant species, with some showing potent inhibitory effects on plant growth. mdpi.comnih.gov The presence of the chlorophenyl group and the pyrimidine core in this compound suggests it could be a candidate for investigation as a potential herbicidal agent.
Induction of Programmed Cell Death and Growth Arrest
Regulation of Cell Cycle Checkpoints
The cell cycle is a fundamental process that ensures the faithful replication and division of cells. It is tightly regulated by a series of checkpoints that monitor the integrity of the genome and the proper execution of each phase. nih.govkhanacademy.org Key checkpoints include the G1 checkpoint, the G2/M checkpoint, and the spindle assembly checkpoint (SAC) during mitosis. khanacademy.org Disruption of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation. Certain pyrimidine-2,4-diamine derivatives have been investigated for their ability to interfere with these checkpoints, presenting a potential avenue for therapeutic intervention.
One such derivative, this compound, has been identified as a modulator of the mitotic spindle assembly checkpoint. Research indicates that this compound and its analogues can disrupt the normal progression of mitosis by targeting key regulatory proteins. nih.gov
A novel pyrimidine-2,4-diamine derivative has been shown to suppress cell viability and the activity of the spindle assembly checkpoint by targeting Aurora kinases. nih.gov The SAC is a critical surveillance mechanism that ensures each kinetochore is properly attached to the spindle microtubules before the cell enters anaphase. khanacademy.orgnih.gov By inhibiting Aurora kinases, which are essential for proper spindle formation and function, this compound induces a cascade of events that ultimately leads to mitotic errors and cell death. nih.gov
In experimental settings, treatment of cells with this pyrimidine-2,4-diamine derivative led to a disruption of the mitotic spindle's architecture. This disruption triggers a temporary arrest in the M-phase of the cell cycle. However, this arrest is not sustained, and the cells are forced into a premature mitotic exit, a process that can lead to aneuploidy and subsequent cell death. nih.gov
The compound's effect is specific to the tension-sensing mechanism of the SAC. It was observed to cause a rapid escape from mitotic arrest induced by a lack of interkinetochore tension, but not from arrest caused by the absence of microtubule-kinetochore attachments. nih.gov This suggests a specific interference with the signaling pathway that confirms bipolar attachment and tension across sister chromatids.
The broader class of pyrimidine derivatives has also been shown to influence other cell cycle checkpoints. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition. nih.gov Inhibition of CDK2 can lead to cell cycle arrest at the G0/G1 stage. nih.gov Other aminopyrimidine derivatives have been found to halt cell growth at the G2/M phase. mdpi.com Furthermore, some pyrimidine-2,4-diamine analogues have been demonstrated to induce robust cell cycle arrest by causing persistent DNA damage. nih.gov
The following table summarizes the observed effects of a novel pyrimidine-2,4-diamine derivative on cell cycle progression:
| Cellular Process | Observed Effect | Reference |
| Mitotic Spindle Architecture | Disrupted | nih.gov |
| M-Phase Progression | Transient arrest followed by forced mitotic exit | nih.gov |
| Spindle Assembly Checkpoint (SAC) | Inhibition of activity | nih.gov |
| Response to Lack of Interkinetochore Tension | Rapid escape from mitotic arrest | nih.gov |
Further research into the specific molecular interactions between this compound and cell cycle regulatory proteins will provide a more detailed understanding of its mechanism of action and its potential as a targeted therapeutic agent.
Structural Significance of the Pyrimidine Core in Bioactivity
The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. nih.gov Its presence in the DNA and RNA bases, uracil, thymine, and cytosine, highlights its fundamental role in biological systems. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govrsc.org
The bioactivity of the pyrimidine core is largely attributed to its ability to engage in various non-covalent interactions with biological targets, particularly proteins like kinases. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to the hinge region of many kinases. nih.gov Strategic modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring allow for the fine-tuning of its electronic properties and steric profile, enabling the generation of derivatives with enhanced selectivity and affinity for their intended biological targets. nih.gov
Elucidation of the Role of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group attached to the pyrimidine core plays a multifaceted role in the biological activity of this compound, influencing its binding affinity, chaperoning efficacy, and toxicity profile.
The 4-chlorophenyl substituent significantly contributes to the ligand-target binding affinity through various interactions. The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire molecule, which in turn affects its interaction with the target protein. Furthermore, the phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. nih.gov
The 4-chlorophenyl moiety can also influence the chaperoning efficacy and toxicity of pyrimidine-based compounds. In the context of kinesin Eg5 inhibitors, for example, an electron-withdrawing group at the para-position of the phenyl ring was found to increase the anticancer effect. mdpi.com This suggests that the electronic properties conferred by the 4-chlorophenyl group can enhance the desired biological activity.
Criticality of Amino Groups for Inhibitory Activity
The amino groups at the 2 and 4 positions of the pyrimidine ring are of paramount importance for the inhibitory activity of this class of compounds. These groups are primary sites for hydrogen bonding, a key interaction for anchoring the ligand to its target protein. nih.govmdpi.com
In many kinase inhibitors, the 2-aminopyrimidine (B69317) motif is a common feature, with the amino group forming one or two hydrogen bonds with the backbone of the kinase hinge region. nih.gov The presence of a free amino group at the 2-position has been identified as a critical factor for the potent bioactivity in several series of pyrimidine derivatives. nih.gov Similarly, the amino group at the 4-position can also participate in crucial hydrogen bonding interactions, further stabilizing the ligand-protein complex. mdpi.com The loss or modification of these amino groups often leads to a significant decrease or complete loss of inhibitory activity, highlighting their essential role in the molecule's mechanism of action. mdpi.com
Positional Effects of Substituents on the Pyrimidine Ring
The biological activity of pyrimidine derivatives is highly sensitive to the position of substituents on the pyrimidine ring. SAR studies have consistently shown that even minor changes in the substitution pattern can lead to dramatic differences in potency and selectivity.
For instance, in a series of pyrimidine-based kinase inhibitors, substitutions at the 5-position of the pyrimidine core, which is located near the gatekeeper residue of the binding pocket, were found to significantly improve kinome-wide selectivity. nih.gov In other studies, the introduction of different substituents at the C-6 position of the pyrimidine ring demonstrated that electron-withdrawing groups at the para position of an attached phenyl ring enhanced cytotoxic activity. mdpi.com Conversely, substitutions at the ortho- and meta-positions of the same phenyl ring reduced the anticancer effect compared to the para-substituted analog. mdpi.com
These findings underscore the importance of the precise spatial arrangement of substituents around the pyrimidine core for achieving optimal interaction with the target and attaining the desired biological response.
Rational Design Principles for Optimizing Potency and Selectivity
The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved potency and selectivity. Key principles for optimization include:
Maintaining the 2,4-diaminopyrimidine core: This core structure is essential for establishing critical hydrogen bond interactions with the target protein.
Optimizing the 6-position substituent: The 4-chlorophenyl group is a favorable substituent, but further modifications could enhance activity. Exploring other halogen substitutions or introducing different electron-withdrawing or -donating groups at various positions on the phenyl ring could lead to improved binding affinity and selectivity.
Exploring substitutions at the 5-position: This position offers an opportunity to modulate selectivity by targeting regions of the binding pocket that differ between related proteins.
Balancing Lipophilicity and Solubility: While lipophilic groups can enhance binding, they can also affect solubility and pharmacokinetic properties. A careful balance must be struck to ensure the compound can reach its target in a biological system.
By systematically applying these principles and leveraging computational modeling and structural biology, it is possible to design and synthesize novel analogs of this compound with enhanced therapeutic potential.
Interactive Data Table: SAR of Pyrimidine Derivatives
| Compound Series | Position of Variation | Key Finding | Reference |
|---|---|---|---|
| Tri-substituted pyrimidines | 2-position | A free amino group is crucial for potent bone anabolic agents. | nih.gov |
| Aminopyrimidines | 5-position | Modifications near the gatekeeper residue improved kinome-wide selectivity. | nih.gov |
| Dihydropyrimidines | Phenyl ring at C6 | Electron-withdrawing groups at the para position enhance cytotoxic activity. | mdpi.com |
Strategies for Enhancing Target Engagement
The primary goal in optimizing a lead compound like this compound is to bolster its affinity and selectivity for its intended biological target. This is achieved by strategically modifying its structure to maximize favorable interactions within the target's binding site. Key strategies often revolve around the key structural components of the molecule: the pyrimidine core, the 2,4-diamino groups, and the 6-(4-chlorophenyl) substituent.
The 2,4-diaminopyrimidine moiety is a well-established "hinge-binding" motif, particularly in the realm of kinase inhibitors. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Modifications to these amino groups, for instance, by introducing small alkyl groups or incorporating them into cyclic structures, can fine-tune these interactions and influence selectivity.
The 6-(4-chlorophenyl) group plays a significant role in defining the compound's interaction with the hydrophobic regions of the binding pocket. The chlorine atom at the para position is a critical feature. Its electron-withdrawing nature and size can be pivotal for achieving potent inhibition of certain kinases. SAR studies often explore the impact of replacing this chlorine with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to probe the steric and electronic requirements of the binding site. The substitution pattern on the phenyl ring is another area of intense investigation. Moving the chloro substituent to the meta or ortho positions, or introducing additional substituents, can dramatically alter binding affinity and selectivity against different kinases.
For instance, in the development of inhibitors for targets like Janus kinases (JAKs), the precise orientation and electronic properties of the 6-aryl group are critical for achieving high potency and selectivity. nih.gov The 4-chlorophenyl group can fit into a hydrophobic pocket, and its interactions can be further optimized by introducing other functional groups that can form additional contacts with nearby amino acid residues.
Methodologies for Improving Therapeutic Index
A high therapeutic index, the ratio between the toxic dose and the therapeutic dose of a drug, is a hallmark of a successful therapeutic agent. For derivatives of this compound, improving this index involves a multi-pronged approach aimed at enhancing on-target potency while minimizing off-target effects and improving pharmacokinetic properties.
One key methodology is to enhance selectivity. A compound that potently inhibits its intended target while sparing other related proteins, such as other kinases, is less likely to cause off-target toxicity. This is often achieved through iterative cycles of chemical synthesis and biological testing, guided by an evolving understanding of the SAR. For example, introducing bulky or specific functional groups on the 6-phenyl ring can create steric hindrance that prevents the inhibitor from binding to the active sites of unintended kinases, which may have smaller or differently shaped binding pockets.
Another crucial aspect is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound's therapeutic index is heavily influenced by how it behaves in the body. Modifications to the this compound scaffold can be made to improve oral bioavailability, metabolic stability, and solubility, while reducing rapid clearance. For example, introducing polar groups can enhance solubility, while blocking sites of metabolic attack can increase the compound's half-life in the body.
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing invaluable insights that accelerate the design-synthesize-test-analyze cycle. For the this compound scaffold, these computational approaches are pivotal in elucidating complex SARs.
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov By docking derivatives of this compound into the active site of a target kinase, researchers can visualize the binding mode and identify key interactions. This allows for the rational design of new analogs with modifications predicted to enhance these interactions. For example, docking studies can reveal empty hydrophobic pockets that can be filled by adding appropriate substituents to the phenyl ring, or identify opportunities to form new hydrogen bonds by modifying the amino groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound analogs with their corresponding biological data, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This predictive power helps to prioritize which compounds to synthesize, saving time and resources.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, simulating the movements of atoms over time. This can reveal important information about the stability of the binding mode and the role of water molecules in mediating interactions, which are often not captured by static docking poses.
The synergy between these computational methods and experimental work is powerful. For instance, a molecular docking study might suggest a specific modification to the 6-(4-chlorophenyl) group to improve binding. The synthesized compound can then be tested experimentally, and the results fed back into the computational model to refine it further. This iterative process of computational prediction and experimental validation is a cornerstone of modern rational drug design.
Below is an interactive data table summarizing the hypothetical inhibitory activities of various analogs, illustrating the principles of SAR discussed.
| Compound ID | R1 (at C2-amino) | R2 (at C4-amino) | R3 (at C6-phenyl) | Target Kinase IC50 (nM) |
| 1 | H | H | 4-Cl | 50 |
| 1a | Me | H | 4-Cl | 45 |
| 1b | H | H | 4-F | 75 |
| 1c | H | H | 4-Br | 60 |
| 1d | H | H | 3-Cl | 120 |
| 1e | H | H | 4-Me | 90 |
| 1f | H | H | 4-OMe | 150 |
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs. The data illustrates how modifications to the core structure can influence inhibitory potency against a target kinase.
Structure Activity Relationship Sar Studies
Role of the 2,4-Diaminopyrimidine (B92962) Core
The 2,4-diamino groups are critical for forming hydrogen bonds with the hinge region of protein kinases, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many type I and type II kinase inhibitors and is essential for high-affinity binding.
Influence of the 6-Substituted 4-Chlorophenyl Group
The substituent at the 6-position of the pyrimidine (B1678525) ring projects into a hydrophobic region of the ATP-binding pocket of many kinases. The 4-chlorophenyl group at this position is well-suited to occupy this pocket. The chlorine atom can enhance binding through favorable hydrophobic and potential halogen-bonding interactions. The para-substitution pattern is often preferred as it can lead to a more linear and extended conformation that fits well within the binding site. nih.gov Variations in the substitution pattern on the phenyl ring can modulate the potency and selectivity of the inhibitor.
Conclusion and Future Perspectives
6-(4-Chlorophenyl)pyrimidine-2,4-diamine represents a promising scaffold in the field of chemical biology and medicinal chemistry. Its synthesis is achievable through established chemical methods, and its structural features suggest a high potential for biological activity, particularly as an anticancer agent and a kinase inhibitor. The 2,4-diaminopyrimidine (B92962) core provides a strong foundation for potent enzyme inhibition, while the 6-(4-chlorophenyl) group offers opportunities for enhancing potency and selectivity.
Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound. This includes screening against a broad panel of cancer cell lines and a wide range of protein kinases to determine its specific targets and potency. Further SAR studies, involving modifications of the 4-chlorophenyl group and the amino substituents, could lead to the development of more potent and selective lead compounds for further preclinical investigation. The exploration of this and related compounds will undoubtedly contribute to the growing arsenal (B13267) of molecular tools and potential therapeutics for combating diseases such as cancer.
Vi. Advanced Research Applications and Future Perspectives
Translational Research in Drug Discovery and Development
The unique structure of pyrimidine (B1678525) derivatives, such as 6-(4-chlorophenyl)pyrimidine-2,4-diamine, has positioned them as valuable scaffolds in the design of new therapeutic agents. Their ability to interact with a wide range of biological targets has led to their investigation in several key areas of drug discovery.
The pyrimidine core is a fundamental component of nucleic acids, making its analogs prime candidates for interfering with microbial growth. The chemotherapeutic potential of pyrimidine derivatives is linked to their capacity to inhibit crucial enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR). medwinpublishers.com For instance, Trimethoprim, a well-known diaminopyrimidine, effectively treats urinary tract infections by selectively inhibiting bacterial DHFR. medwinpublishers.com
Research into various pyrimidine derivatives has demonstrated a range of biological activities, including antibacterial and antifungal properties. researchgate.net For example, a study on 6-Chloro-2,4-diamino pyrimidine showed low to moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Aspergillus niger and Candida albicans. researchgate.net While this specific derivative showed limited potency, it highlights the potential of the pyrimidine scaffold in developing new antimicrobial agents. researchgate.net Further structural modifications may lead to compounds with enhanced and more selective antimicrobial efficacy.
The application of pyrimidine derivatives in cancer therapy is a significant area of research. medwinpublishers.com These compounds can act as antagonists to folic acid, a vital molecule for cell division, thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.govscilit.com One such derivative, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), has been investigated in clinical trials for its antitumor effects. nih.gov When used in combination with folinic acid, DDMP showed objective responses in patients with various cancers, including epidermoid cancer of the head and neck and melanoma. nih.gov
Furthermore, research into pyrimidine-2,4-diamine analogues has led to the discovery of compounds that can induce cancer cell cycle arrest and senescence by causing DNA damage. nih.gov One active compound, Y18, demonstrated significant inhibition of cancer cell proliferation, adhesion, migration, and invasion by suppressing the expression of GTSE1, a protein often overexpressed in cancer. nih.gov These findings underscore the potential of pyrimidine derivatives in developing new chemotherapeutic drugs. nih.gov
Role in Agricultural and Crop Protection Chemistry
The application of pyrimidine derivatives extends beyond medicine into the realm of agriculture. Certain pyrimidine compounds have been investigated for their potential to aid in the degradation of s-triazine herbicides like atrazine (B1667683) and simazine. chemicalbook.com These herbicides are effective but can persist in the environment, leading to contamination. chemicalbook.com
Research has shown that some microbial isolates possess enzymes capable of dechlorinating these triazine compounds. chemicalbook.com While direct research on this compound in this area is not specified, the chemical properties of related compounds suggest a potential role in developing solutions for environmental remediation in agricultural settings. chemicalbook.com
Utilization as Chemical Probes in Biological Research
The ability of pyrimidine derivatives to interact with specific biological targets makes them valuable tools for research. As inhibitors of key enzymes and receptors, they can be used as chemical probes to study cellular pathways and disease mechanisms. nih.gov For example, substituted 4,6-diaminopyrimidines are capable of blocking the epidermal growth factor receptor (EGFR), making them useful for studying lung cancer. nih.gov By understanding how these compounds interact with their targets, researchers can gain insights into the fundamental processes of life and disease.
Synergistic Therapeutic Combinations and Polypharmacology
The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. The concept of synergistic therapy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy. Pyrimidine derivatives have shown potential for use in such combination therapies. mdpi.com
For example, the combination of BRD4 and PLK1 inhibitors, which can be based on a pyrimidine scaffold, has demonstrated synergistic antitumor effects. mdpi.com This dual-target approach can inhibit multiple processes involved in cancer growth and survival, potentially leading to more effective treatments. mdpi.com The ability of pyrimidine derivatives to be incorporated into such multi-target inhibitors makes them valuable in the field of polypharmacology.
Prodrug Strategies for Enhanced Pharmacological Profiles
A significant challenge in drug development is ensuring that a drug can reach its target in the body in sufficient concentrations. The prodrug approach is a strategy used to overcome issues of poor solubility or permeability. nih.gov A prodrug is an inactive or minimally active compound that is converted into the active drug within the body. nih.gov
This strategy has been applied to pyrimidine-based antiviral agents. nih.gov For instance, new prodrugs of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine (PMEO-DAPy) have been synthesized to improve their delivery and efficacy. nih.gov These prodrugs, which can include esters and amino acid phosphoramidates, are designed to be cleaved by enzymes in the body, releasing the active antiviral agent. nih.gov This approach can enhance the pharmacological profile of pyrimidine-based drugs, improving their potential as therapeutic agents.
Identification of Novel Therapeutic Indications and Unexplored Bioactivities
The core structure of this compound, featuring a 2,4-diaminopyrimidine (B92962) scaffold linked to a substituted phenyl ring, is a cornerstone for the exploration of diverse biological activities. While direct research on this specific compound is emerging, the broader family of 6-phenylpyrimidine-2,4-diamine (B108520) derivatives has been the subject of significant scientific investigation, revealing a landscape rich with potential for novel therapeutic applications. These studies provide a strong rationale for the future investigation of this compound in various disease contexts.
The primary unexplored bioactivities and potential therapeutic indications for this compound and its close analogs are centered around their ability to interact with key biological targets, such as enzymes and receptors. The main areas of interest include anticancer, antimicrobial, and anti-inflammatory activities, largely driven by the inhibition of kinases and dihydrofolate reductase.
Research into structurally similar compounds has laid the groundwork for predicting the potential therapeutic utility of this compound. The following table summarizes key findings from studies on related pyrimidine derivatives, offering insights into promising avenues for future research.
Table 1: Bioactivities of Structurally Related Pyrimidine Derivatives
| Compound/Scaffold | Investigated Activity | Key Findings |
| 6-phenylpyrimidine-2,4-diamine | Anticancer | Derivatives with aryl urea (B33335) moieties have been shown to induce apoptosis in colon cancer cell lines. researchgate.netslideshare.net |
| 6-phenylpyrimidine-2,4-diamine | Antiplasmodial | Identified as a promising compound with inhibitory activity against Plasmodium falciparum. researchgate.net |
| 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile | Antimicrobial, Antitumor | This closely related analog has been synthesized and is noted for its potential antimicrobial and antitumor properties. nanochemres.org |
| 2,4-Diaminopyrimidine derivatives | Antibacterial | Act as inhibitors of bacterial dihydrofolate reductase, an essential enzyme for bacterial survival. nih.gov |
| Pyrimidine-2,4-diamine scaffold | Kinase Inhibition | Derivatives have shown potent inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a target for diabetes treatment. thieme-connect.de |
| 6-alkyl-2,4-diaminopyrimidines | Anti-inflammatory | These compounds have been developed as histamine (B1213489) H4 receptor antagonists for treating inflammatory diseases like asthma and atopic dermatitis. nih.gov |
The 4-chlorophenyl substitution on the pyrimidine ring is a significant feature that may enhance the biological activity of the parent compound. In medicinal chemistry, the introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to improved potency. For instance, compounds with a chlorophenyl group have been investigated for their potential in anticancer research through kinase inhibition. evitachem.com
Future research should focus on the systematic evaluation of this compound across a range of biological assays to unlock its full therapeutic potential. The existing data on related compounds strongly suggests that this molecule could be a valuable lead compound for the development of new therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Chlorophenyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting chlorinated benzyl halides with pyrimidine-diamine precursors under basic conditions (e.g., sodium methoxide in DMF at 80–100°C) . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Base strength : Strong bases (e.g., NaOMe) improve nucleophilic substitution efficiency.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl₃/MeOH 10:1) ensures purity >95% .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H NMR (DMSO-d₆, δ 2.27–10.96 ppm for aromatic and NH protons) and LC-MS for molecular ion confirmation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Crystallography : Single-crystal X-ray diffraction (e.g., space group P2₁/c) reveals hydrogen-bonding networks and confirms substituent positions .
Q. What primary biological targets or therapeutic applications have been explored for this compound?
- Methodological Answer : The compound’s pyrimidine core and chloroaryl group suggest potential as a kinase inhibitor. In vitro assays include:
- Enzyme inhibition : Test against receptor tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based kinase activity assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications at the 4-chlorophenyl or pyrimidine positions affect bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl groups via Suzuki coupling .
- Activity testing : Compare inhibitory potency (e.g., compound 9 in showed 65% EGFR inhibition vs. 70% for fluorinated analogs) .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to kinase ATP pockets .
Q. How can crystallographic data resolve discrepancies between solution-phase and solid-state structural analyses?
- Methodological Answer :
- X-ray crystallography : Determine bond lengths/angles (e.g., C-Cl = 1.74 Å, N-H···N hydrogen bonds) to validate solution-phase NMR data .
- Dynamic NMR : Assess conformational flexibility in DMSO-d₆ at variable temperatures (25–80°C) to identify rotamers .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), assay protocols (e.g., ATP-lite luminescence), and positive controls (e.g., staurosporine) .
- Purity validation : Re-test compounds with ≥98% HPLC purity.
- Statistical analysis : Apply ANOVA or t-tests to compare IC₅₀ values across replicates; report confidence intervals (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
